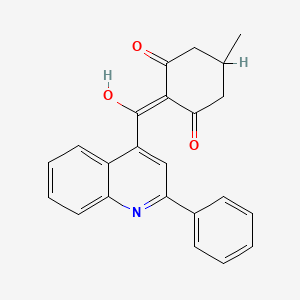
Hppd-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hppd-IN-2 es un compuesto que inhibe la enzima 4-hidroxiphenylpiruvato dioxigenasa (HPPD). Esta enzima juega un papel crucial en el catabolismo del aminoácido tirosina, convirtiendo el 4-hidroxiphenylpiruvato en homogentisato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Hppd-IN-2 generalmente implica la reacción de acetoacetato de etilo sustituido con ortoformiato de trietilo en presencia de anhídrido acético . Esta reacción forma un intermedio, que luego se procesa para producir el compuesto final. Las condiciones de reacción específicas, como la temperatura y el solvente, pueden variar dependiendo del rendimiento y la pureza deseados del producto.
Métodos de producción industrial: La producción industrial de this compound a menudo emplea técnicas de detección de alto rendimiento para identificar las condiciones de reacción y los catalizadores óptimos . El uso de Escherichia coli recombinante que expresa HPPD vegetal también se ha explorado para desarrollar métodos de producción rentables y eficientes .
Análisis De Reacciones Químicas
Tipos de reacciones: Hppd-IN-2 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para su función como inhibidor de HPPD.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las condiciones de reacción, como el pH y la temperatura, se controlan cuidadosamente para asegurar el resultado deseado.
Productos principales: Los productos principales formados a partir de las reacciones de this compound dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
Hppd-IN-2 tiene una amplia gama de aplicaciones de investigación científica. En agricultura, se utiliza como herbicida para controlar el crecimiento de malezas al inhibir la enzima HPPD en las plantas . En medicina, los inhibidores de HPPD como this compound se exploran para tratar trastornos metabólicos como la tirosinemia hereditaria tipo 1 . Además, this compound se utiliza en la investigación bioquímica para estudiar el papel de HPPD en varias vías metabólicas .
Mecanismo De Acción
El mecanismo de acción de Hppd-IN-2 involucra la inhibición de la enzima HPPD, lo que evita la conversión de 4-hidroxiphenylpiruvato en homogentisato . Esta inhibición lleva a la acumulación de tirosina y sus intermediarios, interrumpiendo los procesos metabólicos. Los objetivos moleculares de this compound incluyen el sitio activo de la enzima HPPD, donde se une y bloquea la actividad de la enzima .
Comparación Con Compuestos Similares
Hppd-IN-2 es parte de una clase más amplia de inhibidores de HPPD, que incluyen compuestos como mesotriona, tembotriona e isoxaflutole . Estos compuestos comparten un mecanismo de acción similar, pero difieren en sus estructuras químicas y aplicaciones específicas. Por ejemplo, la mesotriona se usa ampliamente en la producción de maíz, mientras que la tembotriona es efectiva contra una gama más amplia de especies de malezas . This compound es único en su afinidad de unión específica y potencia inhibitoria, lo que lo convierte en una herramienta valiosa tanto en la investigación agrícola como médica .
Compuestos Similares
- Mesotriona
- Tembotriona
- Isoxaflutole
- Bicyclopirona
- Pyroxasulfone
Propiedades
Fórmula molecular |
C23H19NO3 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[hydroxy-(2-phenylquinolin-4-yl)methylidene]-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H19NO3/c1-14-11-20(25)22(21(26)12-14)23(27)17-13-19(15-7-3-2-4-8-15)24-18-10-6-5-9-16(17)18/h2-10,13-14,27H,11-12H2,1H3 |
Clave InChI |
JWPMLWOYVZSPGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(=C(C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















